molecular formula C16H16FN3O B7468826 N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide

N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide

Cat. No. B7468826
M. Wt: 285.32 g/mol
InChI Key: MZNVUTONPAIETE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide, also known as FPCPCA, is a novel selective agonist for the metabotropic glutamate receptor subtype 4 (mGluR4). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in neurological disorders such as Parkinson's disease, anxiety, and depression.

Mechanism of Action

N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide acts as a selective agonist for the mGluR4 receptor, which is predominantly expressed in the central nervous system. Activation of mGluR4 leads to the inhibition of presynaptic glutamate release, resulting in a reduction in excitatory neurotransmission. This mechanism of action is thought to underlie the neuroprotective effects of this compound in Parkinson's disease and its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective, anxiolytic, and antidepressant effects, this compound has been shown to have anti-inflammatory effects in animal models of neuroinflammation. This compound has also been shown to have analgesic effects in animal models of neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide is its selectivity for the mGluR4 receptor, which allows for more precise targeting of this receptor subtype. However, one limitation of this compound is its relatively low potency compared to other mGluR4 agonists. This can make it more difficult to achieve the desired therapeutic effects at lower doses.

Future Directions

There are several future directions for the study of N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide. One area of research is the development of more potent mGluR4 agonists that can achieve the desired therapeutic effects at lower doses. Another area of research is the investigation of the potential use of this compound in other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Finally, the potential use of this compound in combination with other drugs for enhanced therapeutic effects should also be explored.
Conclusion:
This compound is a novel selective agonist for the mGluR4 receptor that has potential therapeutic applications in neurological disorders such as Parkinson's disease, anxiety, and depression. Its mechanism of action involves the inhibition of presynaptic glutamate release, resulting in a reduction in excitatory neurotransmission. This compound has been shown to have neuroprotective, anxiolytic, and antidepressant effects, as well as anti-inflammatory and analgesic effects. While there are some limitations to its use, this compound represents an exciting area of research for the development of new treatments for neurological disorders.

Synthesis Methods

The synthesis of N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide involves a series of chemical reactions starting from 4-fluoroaniline, cyclopentanone, and pyrazine-2-carboxylic acid. The first step involves the reaction of 4-fluoroaniline with cyclopentanone to form 4-(cyclopent-2-en-1-ylamino)phenol. The second step involves the reaction of 4-(cyclopent-2-en-1-ylamino)phenol with pyrazine-2-carboxylic acid to form this compound. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, reducing the loss of dopaminergic neurons and improving motor function. This compound has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression.

properties

IUPAC Name

N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O/c17-13-5-3-12(4-6-13)16(7-1-2-8-16)20-15(21)14-11-18-9-10-19-14/h3-6,9-11H,1-2,7-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNVUTONPAIETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)F)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.